
Physicochemical properties of 2-Morpholino-1,3-
thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026
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Compound Name:
2-Morpholino-1,3-thiazole-5-

carbaldehyde

Cat. No.: B085800 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 2-Morpholino-1,3-thiazole-
5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Morpholino-1,3-thiazole-5-carbaldehyde is a heterocyclic organic compound of significant

interest in medicinal chemistry and pharmaceutical development. Its unique structure,

combining a thiazole ring with a morpholine moiety, makes it a versatile building block for the

synthesis of novel bioactive molecules. This technical guide provides a comprehensive

overview of the known physicochemical properties, experimental protocols for characterization,

and a generalized synthetic workflow for this compound. The information presented is intended

to support research and development efforts in drug discovery and organic synthesis.

Core Physicochemical Properties
2-Morpholino-1,3-thiazole-5-carbaldehyde is typically available as an off-white solid.[1] It

serves as a crucial intermediate in the synthesis of various pharmaceuticals, including potential

anti-cancer and antimicrobial agents.[1] The stability and reactivity of this compound are

enhanced by its distinct thiazole and morpholine components, making it a valuable tool for

chemists.[1]
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Data Presentation
The quantitative physicochemical data for 2-Morpholino-1,3-thiazole-5-carbaldehyde are

summarized in the table below for easy reference and comparison.

Property Value Source(s)

CAS Number 1011-41-2 [1][2]

Molecular Formula C₈H₁₀N₂O₂S [1]

Molecular Weight 198.2 g/mol [1]

Appearance Off-white solid [1]

Purity ≥95% (NMR), 97%, 99% [1][2][3]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Storage Conditions Store at 0-8°C, dry and cool [1][2]

Experimental Protocols & Characterization
Detailed experimental data for the synthesis and complete spectral characterization of 2-
Morpholino-1,3-thiazole-5-carbaldehyde are not extensively available in peer-reviewed

literature. However, based on standard organic chemistry principles and analysis of related

structures, the following sections outline the expected methodologies for its synthesis and

characterization.

Hypothetical Synthesis Protocol
A plausible synthetic route involves the Vilsmeier-Haack formylation of a 2-morpholinothiazole

precursor. This common method is used to introduce an aldehyde group onto an electron-rich

heterocyclic ring.

Reaction:
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Starting Material: 2-Morpholino-1,3-thiazole

Reagents: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to form the

Vilsmeier reagent in situ.

Procedure:

The Vilsmeier reagent is prepared by slowly adding POCl₃ to an ice-cold solution of DMF.

2-Morpholino-1,3-thiazole is dissolved in a suitable solvent (e.g., DMF or dichloromethane)

and added dropwise to the prepared Vilsmeier reagent at low temperature (0-5°C).

The reaction mixture is stirred and allowed to warm to room temperature or gently heated

to drive the reaction to completion, monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by

neutralization with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide

solution).

The crude product precipitates and is collected by filtration.

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl

acetate) or by column chromatography on silica gel to yield the pure 2-Morpholino-1,3-
thiazole-5-carbaldehyde.

Spectroscopic Characterization
The structural confirmation of the synthesized compound would be performed using standard

spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ

9.5-10.5 ppm.[4]

Thiazole Ring Proton: A singlet for the proton at the C4 position of the thiazole ring is

expected, likely in the δ 7.5-8.5 ppm range.
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Morpholine Protons: Two multiplets corresponding to the two sets of methylene protons (-

CH₂-) in the morpholine ring are expected. The protons adjacent to the oxygen atom (-O-

CH₂-) would appear around δ 3.7-3.9 ppm, and the protons adjacent to the nitrogen atom

(-N-CH₂-) would appear around δ 3.5-3.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

Aldehyde Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of

δ 180-200 ppm.[5]

Thiazole Ring Carbons: Signals for the three carbons of the thiazole ring are expected.

The C2 carbon (attached to the morpholine) would be significantly downfield (δ ~160-175

ppm), the C5 carbon (attached to the aldehyde) would be around δ ~130-150 ppm, and

the C4 carbon would be in the δ ~105-120 ppm range.[6]

Morpholine Carbons: Two signals are expected for the morpholine carbons, typically in the

δ 45-70 ppm range.[5]

FTIR (Fourier-Transform Infrared) Spectroscopy:

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-

1710 cm⁻¹.

Aldehyde C-H Stretch: Two weak bands may be visible around 2720 cm⁻¹ and 2820 cm⁻¹.

Thiazole Ring Vibrations: C=N and C=C stretching vibrations are expected in the 1500-

1650 cm⁻¹ region.[7] The C-S bond vibration may appear at lower wavenumbers.

Morpholine C-O-C Stretch: A strong band corresponding to the ether linkage is expected

around 1115 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion

peak ([M+H]⁺) corresponding to the molecular weight of the compound (198.2 g/mol ).

Logical and Experimental Workflows
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The following diagrams illustrate the logical relationships in the synthesis and analysis of 2-
Morpholino-1,3-thiazole-5-carbaldehyde.

General Synthesis Workflow

Synthesis Purification

2-Morpholinothiazole
+ Vilsmeier Reagent

Formylation Reaction
(e.g., Vilsmeier-Haack)

Aqueous Workup
& Neutralization Crude Product Recrystallization or

Column Chromatography Pure Compound

Click to download full resolution via product page

A generalized workflow for the synthesis and purification.

Characterization Workflow

Spectroscopic Analysis

Pure 2-Morpholino-1,3-thiazole-5-carbaldehyde

NMR Spectroscopy
(¹H and ¹³C) FTIR Spectroscopy Mass Spectrometry

Purity Confirmation
(e.g., HPLC, NMR)Structural Elucidation

Verified Compound
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Workflow for the structural and purity analysis.

Conclusion
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2-Morpholino-1,3-thiazole-5-carbaldehyde is a valuable chemical intermediate with

established applications as a precursor in the synthesis of complex organic molecules. While

comprehensive, publicly available data on some of its physical properties like melting and

boiling points are limited, its fundamental chemical identity is well-established through its

molecular formula, weight, and CAS number. The outlined characterization protocols and

hypothetical synthesis provide a solid framework for researchers working with this compound.

Its continued use as a building block in drug discovery underscores the importance of

understanding its core physicochemical characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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